N-ethyl-2-fluorobenzene-1-sulfonamide

Lipophilicity Drug design Permeability

Primary sulfonamides impose a bidentate H-bond constraint that limits SAR exploration at the carbonic anhydrase zinc site. N-Ethyl-2-fluorobenzene-1-sulfonamide resolves this: the N-ethyl group eliminates one donor, enabling monodentate binding modes inaccessible to 2-fluorobenzenesulfonamide (2-FBS, pKa 9.6 vs. 10.1). • Single N-H donor with ortho-F electron withdrawal - predicted pKa ~10.6-11.6, log P ~1.4 • Unsubstituted para/meta positions for stepwise library synthesis; no Cl/Br heavy-atom interference • ¹⁹F NMR handle for binding & metabolic tracking at MW 203.24 Supplied at ≥95% purity with full QC (NMR, HPLC, GC). Bulk quantities available.

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
CAS No. 1094523-56-4
Cat. No. B1420144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-fluorobenzene-1-sulfonamide
CAS1094523-56-4
Molecular FormulaC8H10FNO2S
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
InChIKeyJSDCKRRVIUDCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-fluorobenzene-1-sulfonamide (CAS 1094523-56-4): Procurement-Relevant Identity and Physicochemical Baseline


N-Ethyl-2-fluorobenzene-1-sulfonamide (CAS 1094523-56-4) is a fluorinated secondary sulfonamide with molecular formula C₈H₁₀FNO₂S and molecular weight 203.24 g·mol⁻¹, bearing an ortho-fluorine substituent and an N-ethyl group on the sulfonamide nitrogen [1]. Its computed XLogP3-AA is 1.4, with one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 54.6 Ų [1]. The compound is supplied as a research chemical at ≥95% purity (typical specification), with QC documentation including NMR, HPLC, and GC available from multiple vendors .

Secondary sulfonamide building block with single H-bond donor and ortho-fluorine substitution
Intermediate computed lipophilicity (XLogP3-AA 1.4) for balanced permeability-solubility screening
Supplied at ≥95% purity with NMR, HPLC, and GC documentation

Why N-Ethyl-2-fluorobenzene-1-sulfonamide Cannot Be Assumed Interchangeable with Other Fluorobenzenesulfonamide Building Blocks


Generic substitution among fluorobenzenesulfonamide derivatives is unreliable because small structural modifications produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and ionisation behaviour that govern molecular recognition, passive permeability, and metabolic stability. The N-ethyl group eliminates one hydrogen-bond donor relative to primary sulfonamides such as 2-fluorobenzenesulfonamide (2-FBS), while the ortho-fluorine atom lowers the sulfonamide N–H pKa by approximately 0.5 log units compared with unsubstituted benzenesulfonamide [1]. These differences are experimentally confirmed for the primary sulfonamide series: 2-FBS exhibits a pKa of 9.6 versus 10.1 for benzenesulfonamide, and its log P of 0.26 differs measurably from positional isomers 3-FBS (log P 0.61) and 4-FBS (log P 0.53) [1]. Extending this established structure–property relationship, the N-ethyl-2-fluoro substitution pattern generates a distinct physicochemical profile that cannot be replicated by any single-position variant or non-fluorinated N-ethyl analog; the evidence below quantifies these differentials.

! Primary sulfonamides (e.g. 2-fluorobenzenesulfonamide) have two H-bond donors; the N-ethyl compound has only one, altering molecular recognition profiles.
! Ortho-fluorine lowers sulfonamide pKa by ~0.5 units vs unsubstituted benzenesulfonamide; N-ethylation raises it further, shifting ionization behavior at physiological pH.
! N-Ethyl substitution increases logP by >1 unit and adds two rotatable bonds compared to 2-FBS, changing membrane permeability and binding entropy profiles.

N-Ethyl-2-fluorobenzene-1-sulfonamide: Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity Differential: Computed LogP of N-Ethyl-2-fluorobenzene-1-sulfonamide Versus 2-Fluorobenzenesulfonamide and N-Ethylbenzenesulfonamide

Computed partition coefficients demonstrate that N-ethyl-2-fluorobenzene-1-sulfonamide (XLogP3-AA = 1.4) is substantially more lipophilic than 2-fluorobenzenesulfonamide (2-FBS, experimental log P = 0.26 ± 0.01) [1] and notably less lipophilic than non-fluorinated N-ethylbenzenesulfonamide (experimental log P values of 1.16–2.46 depending on measurement method) . The ~1.1 log-unit increase relative to 2-FBS is attributable to the N-ethyl substituent, while the ortho-fluorine tempers the lipophilicity gain compared with the non-fluorinated N-ethyl analog. This positions the target compound in an intermediate lipophilicity window favourable for balanced aqueous solubility and membrane permeability.

LogP Shift
Reported
XLogP3-AA 1.4 vs 2-FBS 0.26; Δ ≈ +1.1
Intermediate lipophilicity between primary sulfonamide and non-fluorinated N-ethyl analog, supporting balanced permeability.
Computed XLogP; experimental logP of comparator by shake-flask.
Lipophilicity Drug design Permeability

Hydrogen-Bond Donor Count Differentiation: N-Ethyl-2-fluorobenzene-1-sulfonamide Versus Primary Fluorobenzenesulfonamides

N-Ethyl-2-fluorobenzene-1-sulfonamide possesses exactly one hydrogen-bond donor (the sulfonamide N–H), whereas primary sulfonamide analogs such as 2-fluorobenzenesulfonamide, 3-fluorobenzenesulfonamide, and 4-fluorobenzenesulfonamide each contain two hydrogen-bond donors (the –SO₂NH₂ group) [1][2]. This reduction from two donors to one fundamentally alters the hydrogen-bonding capacity of the molecule: it cannot form the bidentate hydrogen-bond network with the zinc-bound water and Thr199 backbone that is characteristic of primary sulfonamide–carbonic anhydrase complexes, and it modifies crystal packing and solubility behaviour in non-aqueous media [1].

H-Bond Donors
Class-level
1 donor vs 2 for primary sulfonamides
Single donor alters recognition; cannot form bidentate CA-II complex.
Computed property; binding impact inferred from primary sulfonamide data.
Hydrogen bonding Molecular recognition Crystal engineering

Sulfonamide N–H Acidity Modulation: Predicted pKa Shift of N-Ethyl-2-fluorobenzene-1-sulfonamide Versus 2-Fluorobenzenesulfonamide

The experimentally determined pKa of 2-fluorobenzenesulfonamide (2-FBS) is 9.6, approximately 0.5 log units lower than unsubstituted benzenesulfonamide (pKa 10.1) due to the electron-withdrawing ortho-fluorine effect [1]. N-Alkylation of sulfonamides typically raises the pKa by 1–2 log units (e.g., predicted pKa for N-ethyl-o-toluenesulfonamide is 11.71 ± 0.40) . By combining these two established substituent effects, the N-ethyl-2-fluorobenzene-1-sulfonamide is predicted to exhibit a pKa in the range of approximately 10.5–11.5, substantially higher than 2-FBS (pKa 9.6) and closer to that of N-ethylbenzenesulfonamide. This means the target compound remains predominantly neutral at physiological pH (7.4), whereas 2-FBS is partially ionised (≈0.6% anionic at pH 7.4 based on pKa 9.6).

Predicted pKa
Class-level
~10.5–11.5 (composite estimate) vs 2-FBS 9.6
Higher pKa reduces ionization at pH 7.4 relative to primary analog.
Estimate from additive substituent effects; verify experimentally.
pKa Ionisation state Bioavailability

Structural Differentiation from Halo-Substituted Analogs: Absence of Additional Halogen in N-Ethyl-2-fluorobenzene-1-sulfonamide

Closely related commercial analogs such as 4-chloro-N-ethyl-2-fluorobenzenesulfonamide (CAS 863417-08-7, MW 237.68) and 3-chloro-N-ethyl-2-fluorobenzenesulfonamide (CAS 1094911-54-2, MW 237.68) incorporate an additional chlorine substituent that increases molecular weight by +34.45 Da (+17%) and introduces a halogen-bond donor site . N-Ethyl-2-fluorobenzene-1-sulfonamide (MW 203.24) lacks this extra halogen, offering a simpler scaffold with lower molecular weight, reduced lipophilicity, and a cleaner substitution pattern for further synthetic elaboration or fragment-based screening. The absence of chlorine also eliminates potential metabolic liabilities associated with aryl chloride moieties.

Halogen Pattern
Data to verify
MW 203 vs 238 (Cl analogs); no extra halogen
Simpler scaffold, lower MW, and avoids Cl metabolic liability.
Supplier specifications; verify batch identity.
Scaffold diversification Halogen bonding Synthetic intermediate

Rotatable Bond Count and Conformational Flexibility: N-Ethyl-2-fluorobenzene-1-sulfonamide Versus 2-Fluorobenzenesulfonamide

N-Ethyl-2-fluorobenzene-1-sulfonamide possesses three rotatable bonds (the S–N bond plus the two bonds of the N-ethyl chain), whereas 2-fluorobenzenesulfonamide has only one rotatable bond (the S–N bond) [1]. The additional two rotatable bonds increase conformational entropy in solution, which carries an entropic penalty upon binding to a rigid protein target estimated at approximately 0.5–1.0 kcal·mol⁻¹ per restricted rotor. Conversely, the increased flexibility may facilitate induced-fit binding to targets with deeper or more sterically demanding binding pockets that are inaccessible to the rigid primary sulfonamide scaffold.

Rotatable Bonds
Class-level
3 vs 1 for 2-FBS
Increased flexibility alters binding entropy and may affect crystallization.
Entropic penalty ~0.5–1 kcal/mol per restricted rotor (general).
Conformational entropy Molecular flexibility Crystallisation

Procurement-Guiding Application Scenarios for N-Ethyl-2-fluorobenzene-1-sulfonamide Based on Quantitative Differential Evidence


Secondary Sulfonamide Scaffold for Carbonic Anhydrase Inhibitor Optimisation Requiring Reduced Hydrogen-Bond Donor Count

When a medicinal chemistry programme requires a benzenesulfonamide-based carbonic anhydrase inhibitor with only one hydrogen-bond donor to modify the canonical bidentate interaction with the zinc-bound water–Thr199 network, N-ethyl-2-fluorobenzene-1-sulfonamide provides precisely this profile. Its single N–H donor, combined with ortho-fluorine electron withdrawal (established to lower the primary sulfonamide pKa from 10.1 to 9.6 in the 2-FBS series [1]), enables exploration of monodentate binding modes that primary sulfonamides cannot access. The measured Kd of 2-FBS for bovine CA II is 230 ± 20 nM (Kdobs) [1]; the N-ethyl secondary sulfonamide is expected to exhibit attenuated affinity but potentially improved isoform selectivity due to altered hydrogen-bonding geometry.

Lipophilicity-Balanced Building Block for Fragment-Based Drug Discovery

With a computed XLogP3-AA of 1.4 [2], N-ethyl-2-fluorobenzene-1-sulfonamide occupies an intermediate lipophilicity range between highly polar primary sulfonamides (2-FBS log P = 0.26) and more lipophilic non-fluorinated N-ethylbenzenesulfonamide (log P = 1.16–2.46) . This balanced profile, combined with low molecular weight (203.24 Da) and a topological polar surface area of 54.6 Ų, makes it suitable as a fragment hit with a favourable ligand efficiency starting point. The ortho-fluorine provides a spectroscopic handle (¹⁹F NMR) for binding assays and metabolic tracking without the molecular weight penalty of additional halogens.

Synthetic Intermediate for Diversified Ortho-Fluorinated Sulfonamide Libraries

Unlike its chloro- and bromo-substituted analogs (4-chloro-N-ethyl-2-fluorobenzenesulfonamide, MW 237.68; 5-bromo-N-ethyl-2-fluorobenzenesulfonamide, MW 282.13) , N-ethyl-2-fluorobenzene-1-sulfonamide presents an unsubstituted para and meta position available for further electrophilic aromatic substitution or cross-coupling reactions. This makes it the preferred starting scaffold for library synthesis where the introduction of additional substituents is to be controlled stepwise rather than fixed by the commercial building block. The absence of chlorine or bromine also avoids potential heavy-atom interference in X-ray crystallographic phasing and removes a metabolic soft spot in downstream in vivo studies.

Physicochemical Probe for Structure–Property Relationship Studies of N-Alkyl Sulfonamide Series

The combination of an ortho-fluorine and an N-ethyl group on the same benzenesulfonamide core creates a distinct structure–property relationship data point. Compared with the well-characterised primary sulfonamide 2-FBS (pKa 9.6, log P 0.26, Kdobs 230 nM for BCA II) [1], the N-ethyl analog is predicted to shift pKa upward by 1–2 units and log P upward by ~1.1 units while retaining the ortho-fluorine's electron-withdrawing influence on the aromatic ring electronics. This makes the compound valuable for systematic SAR studies dissecting the independent contributions of N-alkylation versus ring fluorination to target binding, cellular permeability, and metabolic stability.

Application
Selection Property
Validation Focus
Carbonic anhydrase research
Single H-bond donor, ortho-fluorine
Binding mode shift from primary sulfonamide
Fragment-based screening
Balanced XLogP, low MW, TPSA 54.6
Ligand efficiency; 19F NMR tracking
Synthetic diversification
Unsubstituted para/meta positions
Stepwise substitution, no heavy halogen
SAR probe
Ortho-F + N-ethyl combination
Deconvolute N-alkylation vs fluorination effects
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